1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene
Description
1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene ring with two key functional groups:
- A trifluoromethyl (-CF₃) group at the ortho position (position 2).
- A propargyloxy (prop-2-yn-1-yloxy) group at the para position (position 1).
This structure combines the electron-withdrawing properties of the trifluoromethyl group with the reactive alkyne moiety of the propargyloxy substituent, making it valuable in catalysis, medicinal chemistry, and materials science. Its synthesis typically involves alkylation of phenolic precursors with propargyl bromide under basic conditions, as seen in analogous compounds like 1,3-bis((3-bromo-prop-2-yn-1-yl)oxy)benzene .
Properties
IUPAC Name |
1-prop-2-ynoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-7-14-9-6-4-3-5-8(9)10(11,12)13/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGNZIALFAQKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705169 | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-62-0 | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Experimental Protocol
-
Base Selection : Sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates phenoxide formation.
-
Reaction Conditions : A molar ratio of 1:1.2 (phenol:propargyl bromide) under reflux (60–80°C) for 6–12 hours.
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Workup : Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate).
Challenges and Optimizations
-
Propargyl Bromide Handling : Propargyl bromide’s volatility and toxicity necessitate careful temperature control and inert atmospheres. Substituting propargyl mesylate or tosylate improves stability.
-
Yield Limitations : Competing elimination reactions (e.g., formation of allenyl ethers) reduce yields. Using bulky bases like NaH minimizes side reactions.
Representative Data
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)phenol | NaH | THF | 60 | 8 | 58 |
| 2-(Trifluoromethyl)phenol | KOH | DMF | 80 | 12 | 42 |
Palladium-Catalyzed Cross-Coupling: Aryl Halides and Propargyl Alcohol Derivatives
Transition-metal catalysis offers an alternative route, particularly for substrates resistant to nucleophilic substitution. A Pd-catalyzed coupling between 1-bromo-2-(trifluoromethyl)benzene and a propargyl alcohol derivative (e.g., propargyl tosylate) enables direct C–O bond formation.
Key Mechanistic Insights
Procedure
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Substrate Preparation : Propargyl alcohol is converted to its tosylate ester using TsCl and KOH in diethyl ether.
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Coupling Reaction : 1-Bromo-2-(trifluoromethyl)benzene (1.2 equiv), propargyl tosylate (1 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%) in DMF at 80°C for 24 hours.
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Purification : Column chromatography (hexane → hexane/ethyl acetate gradient).
Performance Metrics
| Catalyst Loading (mol%) | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| 5 | PPh₃ | DMF | 67 |
| 5 | XPhos | Toluene | 72 |
Nucleophilic Aromatic Substitution: Propargyl Oxide and Trifluoromethyl-Substituted Aryl Halides
Electron-deficient aromatic rings, such as those bearing trifluoromethyl groups, can undergo nucleophilic substitution under forcing conditions. This method involves displacing a halogen atom on 1-bromo-2-(trifluoromethyl)benzene with a propargyl oxide nucleophile.
Reaction Parameters
Limitations
-
Ring Deactivation : The electron-withdrawing trifluoromethyl group reduces reactivity, necessitating high temperatures and prolonged reaction times.
-
Byproducts : Competing hydrolysis or elimination pathways require stringent anhydrous conditions.
Optimized Conditions
| Aryl Halide | Nucleophile | Base | Yield (%) |
|---|---|---|---|
| 1-Bromo-2-(trifluoromethyl)benzene | Propargyl oxide | t-BuOK | 35 |
Mitsunobu Reaction: Etherification via Reductive Coupling
The Mitsunobu reaction couples 2-(trifluoromethyl)phenol with propargyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases and operates under mild conditions.
Protocol
Advantages and Drawbacks
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Williamson Synthesis | 42–58 | Low | High | Moderate |
| Pd-Catalyzed Coupling | 67–72 | High | Moderate | High |
| Nucleophilic Substitution | 35 | Low | Low | Low |
| Mitsunobu Reaction | 75 | High | Low | High |
Chemical Reactions Analysis
Types of Reactions: 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
a) 1-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene (CAS: N/A; )
- Structure : Fluorine (ortho) and allyloxy (para).
- Key Differences: Fluorine vs. trifluoromethyl: Fluorine is less electron-withdrawing than -CF₃, altering aromatic ring reactivity. Allyloxy vs.
- Applications : Allyl ethers are often used in polymer chemistry, while propargyl derivatives excel in catalytic transformations (e.g., Au-catalyzed isomerization) .
b) 1-(2-Propen-1-yloxy)-3-(trifluoromethyl)benzene (CAS: 585-49-9; )
- Structure : Trifluoromethyl (meta, position 3) and allyloxy (para).
- Key Differences :
- Substituent position : Trifluoromethyl at meta reduces steric hindrance compared to ortho placement.
- Reactivity : The allyloxy group may undergo electrophilic substitution more readily than propargyloxy due to conjugation stability.
Functional Group Variations
a) 1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene (CAS: 352314-76-2; )
- Structure : Combines propargyloxy (para) and trifluoromethoxy (-OCF₃, ortho).
- Key Differences: -OCF₃ vs. Dual electron-withdrawing groups: Enhances electrophilic aromatic substitution resistance but may stabilize negative charges in intermediates.
b) 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene (CAS: 910468-48-3; )
- Structure : Bromoethoxy (para) and trifluoromethyl (ortho).
- Key Differences :
- Bromoethoxy as a leaving group: Facilitates nucleophilic substitution reactions, unlike the propargyloxy group, which participates in alkyne-specific chemistry.
- Molecular weight : Higher (269.06 g/mol) due to bromine, impacting pharmacokinetics in drug design.
a) 1,3-Bis((3-bromo-prop-2-yn-1-yl)oxy)benzene ()
- Structure : Two propargyloxy groups (meta to each other) with bromine substituents.
- Comparison: Dipropargyl systems enable intramolecular hydroarylation (e.g., Au-catalyzed cyclization to form fused rings), whereas the monopropargyl target compound may undergo simpler alkyne transformations . Bromine substituents offer sites for further functionalization (e.g., cross-coupling), unlike the non-halogenated target compound.
b) But-3-yn-2-ylbenzene ()
- Structure : Terminal alkyne directly attached to benzene.
- Comparison: Lack of oxygen reduces polarity and hydrogen-bonding capacity. Synthetic utility: Terminal alkynes are preferred for Sonogashira coupling, while propargyl ethers require activation for similar reactivity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₀H₇F₃O | 200.16 | -CF₃, propargyloxy |
| 1-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene | C₉H₉FO | 152.17 | -F, allyloxy |
| 1-(2-Propen-1-yloxy)-3-(trifluoromethyl)benzene | C₁₀H₉F₃O | 202.17 | -CF₃ (meta), allyloxy |
| 1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene | C₁₀H₆F₄O₂ | 258.15 | -OCF₃, propargyloxy |
Trends :
- Propargyloxy groups increase molecular weight compared to allyloxy analogs.
- Trifluoromethyl and trifluoromethoxy groups significantly elevate molecular weight and polarity.
Biological Activity
1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene, also known by its CAS number 17061-88-0, is an organic compound characterized by a trifluoromethyl group attached to a benzene ring and a prop-2-yn-1-yloxy substituent. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The molecular formula of this compound is C10H7F3O, with a molecular weight of 200.16 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems, making it a subject of interest for further research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate biochemical pathways through:
Molecular Targets:
- Enzymes
- Receptors
- Other proteins
Pathways Involved:
The compound may alter protein conformation or bind to active sites, thereby influencing metabolic processes and signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of trifluoromethyl-substituted phenols possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating the antibacterial activity of various compounds, derivatives with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
| Compound Structure | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Trifluoromethyl Derivative A | MIC = 44 nM | MIC = 200 nM |
| Trifluoromethyl Derivative B | MIC = 180 nM | Not Active |
Cytotoxicity
The cytotoxic effects of this compound have also been explored. Studies indicate that certain concentrations can lead to cell death in cancer cell lines, highlighting its potential as an anticancer agent.
Research Findings:
A recent investigation into the cytotoxicity of related compounds revealed IC50 values in the nanomolar range for several cancer cell lines, suggesting promising therapeutic potential .
Applications in Medicinal Chemistry
Due to its unique structure, this compound serves as a valuable building block in organic synthesis and medicinal chemistry.
Potential Applications Include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution between 2-(trifluoromethyl)phenol and propargyl bromide. Optimization involves:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity .
- Base choice : Potassium carbonate or sodium hydride promotes deprotonation of the phenolic OH group .
- Temperature control : Reactions are typically conducted under reflux (80–100°C) for 6–12 hours to maximize yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity is confirmed by NMR (¹H/¹³C) and GC-MS .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and torsional strain between the propargyl ether and trifluoromethyl groups .
- Spectroscopy :
- ¹H NMR: Propargyl protons appear as a triplet (~δ 4.7 ppm), while the trifluoromethyl group causes deshielding in adjacent aromatic protons .
- ¹⁹F NMR: A singlet near δ -60 ppm confirms the CF₃ group .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 229.068) .
Advanced Research Questions
Q. How does the propargyl ether moiety influence reactivity in click chemistry applications?
- Mechanistic insight : The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Key factors:
- Catalyst system : CuSO₄·5H₂O with sodium ascorbate in THF/H₂O (3:1) at 25°C achieves >90% conversion .
- Steric effects : The trifluoromethyl group at the ortho position slightly hinders regioselectivity, favoring 1,4-triazole isomers .
- Applications : Triazole derivatives are screened for antimicrobial activity (e.g., MIC values against E. coli: 8–32 µg/mL) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Disorder modeling : The propargyl group may exhibit rotational disorder. SHELXL’s PART instruction splits occupancy between two orientations .
- Hydrogen placement : Riding models approximate H-atom positions, but propargyl CH protons require refinement with isotropic displacement parameters .
- Validation tools : The CIF file is cross-checked using PLATON’s ADDSYM to detect missed symmetry .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- DFT studies : B3LYP/6-311++G(d,p) calculations reveal:
- Electrostatic potential : The CF₃ group creates a strong electron-withdrawing field (-0.45 e⁻/Ų), polarizing the aromatic ring .
- Frontier orbitals : LUMO (-1.8 eV) localizes on the alkyne, supporting electrophilic attack in cycloadditions .
- MD simulations : Solvent effects (e.g., DMSO vs. water) on reaction kinetics are modeled using GROMACS .
Q. What strategies address contradictions in reaction yield data across different synthetic protocols?
- DOE (Design of Experiments) : A factorial design evaluates variables (base concentration, solvent polarity, temperature). For example, ANOVA reveals temperature as the most significant factor (p < 0.01) .
- In situ monitoring : ReactIR tracks alkyne consumption (peak at 2100 cm⁻¹) to identify incomplete reactions due to side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
